molecular formula C13H12ClNO B055423 2-(Benzyloxy)-6-(chloromethyl)pyridine CAS No. 123926-27-2

2-(Benzyloxy)-6-(chloromethyl)pyridine

Cat. No.: B055423
CAS No.: 123926-27-2
M. Wt: 233.69 g/mol
InChI Key: BTLWFHKLUNCRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-6-(chloromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

123926-27-2

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(chloromethyl)-6-phenylmethoxypyridine

InChI

InChI=1S/C13H12ClNO/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

BTLWFHKLUNCRQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl

Synonyms

2-(BENZYLOXY)-6-(CHLOROMETHYL)PYRIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-benzyloxy-6-hydroxymethylpyridine (1.5 g, 7.0 mmol) and thionyl chloride (10 mL, 137 mmol) in benzene (25 mL) was stirred at room temp. overnight. The product mixture was concentrated under vacuum. The residue was partitioned between chloroform and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 5% methanol in chloroform. Collection and concentration of appropriate fractions provided 2-benzyloxy-6-chloromethylpyridine as clear, colorless oil. This alkylating reagent was passed through a small plug of activated basic alumina immediately before use.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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